

What are the properties of m-PEG4-C6-phosphonic acid ethyl ester?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-PEG4-C6-phosphonic acid ethyl ester*

Cat. No.: B609258

[Get Quote](#)

In-Depth Technical Guide: m-PEG4-C6-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-C6-phosphonic acid ethyl ester is a heterobifunctional linker molecule increasingly utilized in the field of targeted protein degradation. As a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs), this linker bridges a target protein ligand with an E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein. Its structure, incorporating a polyethylene glycol (PEG) chain, a hexyl spacer, and a phosphonic acid ethyl ester group, imparts specific physicochemical properties that are advantageous for the development of effective protein degraders. This guide provides a comprehensive overview of the properties, synthesis, and applications of **m-PEG4-C6-phosphonic acid ethyl ester**.

Core Properties

The structural features of **m-PEG4-C6-phosphonic acid ethyl ester** contribute to its utility as a PROTAC linker. The methoxy-terminated tetraethylene glycol (m-PEG4) unit enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC

molecule.[\[1\]](#)[\[2\]](#)[\[3\]](#) The C6 alkyl chain provides a spatial separation between the two ligands, which is often critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[\[4\]](#) The phosphonic acid ethyl ester group can serve as a versatile chemical handle for conjugation to other molecules.

Physicochemical Data

A summary of the key physicochemical properties of **m-PEG4-C6-phosphonic acid ethyl ester** is presented below. It is important to note that some of these properties are computed and may vary slightly from experimentally determined values.

Property	Value	Source
Chemical Formula	C19H41O7P	[5]
Molecular Weight	412.5 g/mol	[5]
CAS Number	2028281-89-0	
Appearance	Solid	[6]
Solubility	Soluble in DMSO	[6]
Purity	≥98%	[7]
XLogP3 (Computed)	-0.4	[8]
Hydrogen Bond Donor Count (Computed)	0	[8]
Hydrogen Bond Acceptor Count (Computed)	7	[8]
Rotatable Bond Count (Computed)	22	[8]
Topological Polar Surface Area (Computed)	89.8 Å ²	[8]
Storage Conditions	Dry, dark, and at -20°C for long-term storage	[6]

Spectroscopic Data

While specific spectra for **m-PEG4-C6-phosphonic acid ethyl ester** are not readily available in public databases, the expected characteristic signals can be inferred from the analysis of similar structures.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons (around 3.3 ppm), the ethylene glycol protons (a complex multiplet between 3.5 and 3.7 ppm), the protons of the C6 alkyl chain, and the ethyl ester group protons (a triplet for the methyl group and a quartet for the methylene group coupled to phosphorus).
- ^{13}C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the PEG chain, the alkyl spacer, and the ethyl ester group.
- ^{31}P NMR: A characteristic signal for the phosphonate group would be observed in the ^{31}P NMR spectrum.
- IR Spectroscopy: The infrared spectrum would be characterized by strong C-O-C stretching vibrations from the PEG backbone, C-H stretching vibrations from the alkyl chains, and a P=O stretching vibration from the phosphonate group (typically in the $1250\text{-}1200\text{ cm}^{-1}$ region).
- Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns.

Experimental Protocols

The primary application of **m-PEG4-C6-phosphonic acid ethyl ester** is in the synthesis of PROTACs. The following is a generalized experimental protocol for the synthesis of a PROTAC using a PEG-based linker. This protocol should be adapted and optimized for specific target and E3 ligase ligands.

General Protocol for PROTAC Synthesis using a PEG Linker

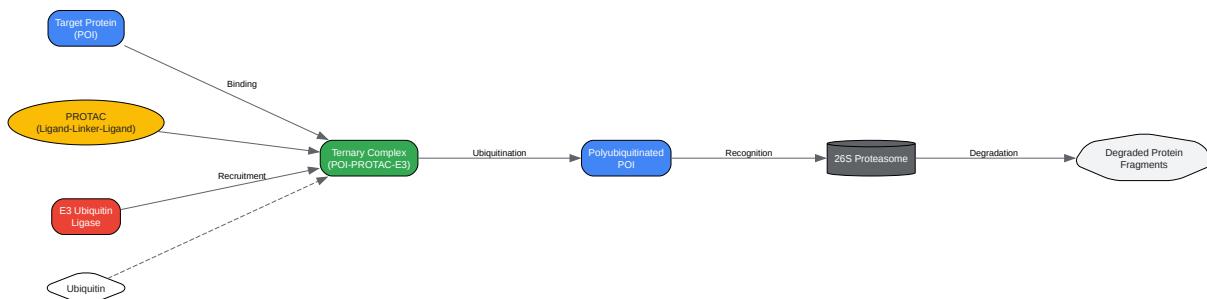
Step 1: Functionalization of the Linker (if necessary)

The terminal group of the **m-PEG4-C6-phosphonic acid ethyl ester** may need to be activated or modified for coupling to the first ligand. For instance, if the ligand has a hydroxyl group, the phosphonic acid ethyl ester could potentially be used directly in a coupling reaction, or it could be hydrolyzed to the phosphonic acid for other types of conjugation.

Step 2: Coupling of the First Ligand to the Linker

- Dissolve the ligand for either the target protein or the E3 ligase (1 equivalent) and the **m-PEG4-C6-phosphonic acid ethyl ester** (1.1 equivalents) in a suitable anhydrous solvent (e.g., DMF, DCM).
- Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA, triethylamine).
- Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-24 hours.
- Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
- Upon completion, quench the reaction and perform an aqueous work-up.
- Purify the resulting ligand-linker conjugate by flash column chromatography.

Step 3: Coupling of the Second Ligand

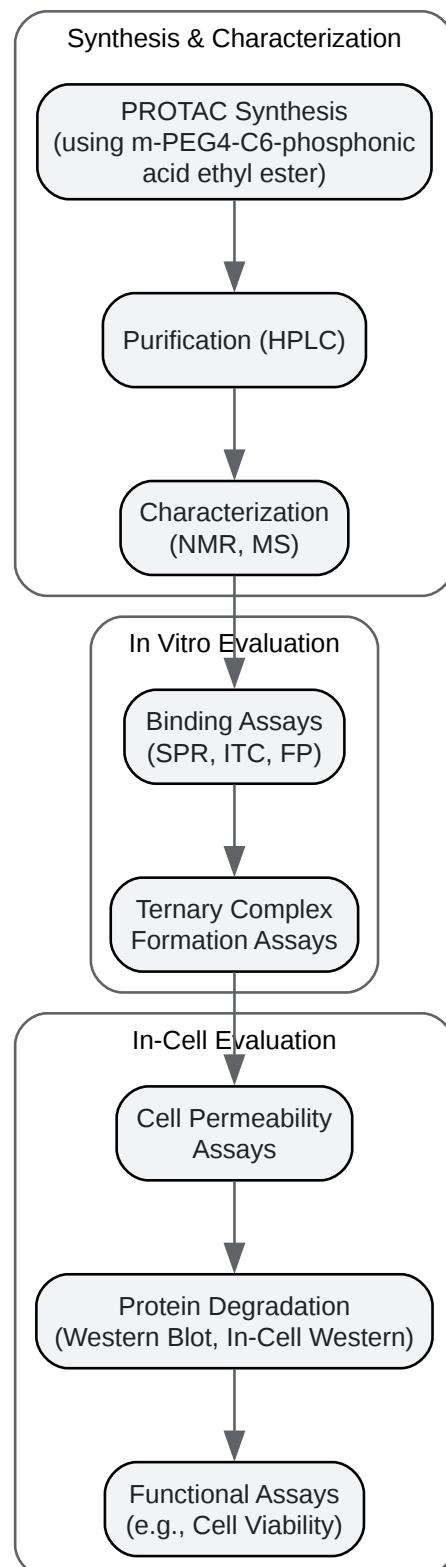

- Dissolve the purified ligand-linker conjugate from Step 2 (1 equivalent) and the second ligand (1.1 equivalents) in an appropriate anhydrous solvent.
- Add a suitable coupling reagent and base, similar to Step 2.
- Stir the reaction mixture at room temperature or elevated temperature as required.
- Monitor the reaction for completion.
- Perform an aqueous work-up and purify the final PROTAC molecule by preparative HPLC.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry.

Signaling Pathways and Experimental Workflows

The utility of **m-PEG4-C6-phosphonic acid ethyl ester** lies within the broader context of targeted protein degradation via the ubiquitin-proteasome system. The PROTAC molecule synthesized using this linker does not directly participate in a signaling pathway in the traditional sense but rather co-opts a cellular degradation pathway.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC molecule.



[Click to download full resolution via product page](#)

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

The development and characterization of a PROTAC synthesized with **m-PEG4-C6-phosphonic acid ethyl ester** involves a series of in vitro and in-cell experiments.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the design and evaluation of PROTACs.

Conclusion

m-PEG4-C6-phosphonic acid ethyl ester is a valuable chemical tool for the construction of PROTACs. Its well-defined structure, incorporating features that can enhance solubility and provide optimal spatial orientation, makes it a desirable linker for researchers in drug discovery and chemical biology. The successful application of this linker in the synthesis of potent and selective protein degraders will depend on careful consideration of the specific target protein and E3 ligase, as well as optimization of the conjugation chemistry and linker length. This technical guide provides a foundational understanding of the properties and applications of **m-PEG4-C6-phosphonic acid ethyl ester** to aid in these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. ADC-linker page 56 | BenchChem [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. m-PEG4-phosphonic acid ethyl ester | C13H29O7P | CID 119058296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the properties of m-PEG4-C6-phosphonic acid ethyl ester?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609258#what-are-the-properties-of-m-peg4-c6-phosphonic-acid-ethyl-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com